![molecular formula C4H6O2S2 B1273019 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 81591-82-4](/img/structure/B1273019.png)

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

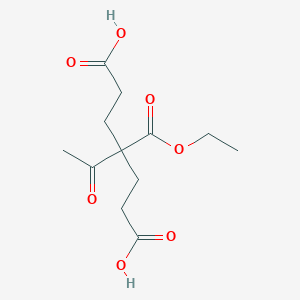

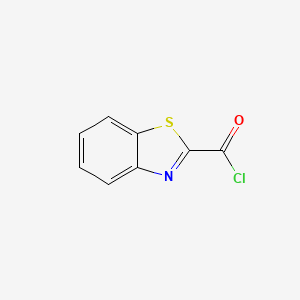

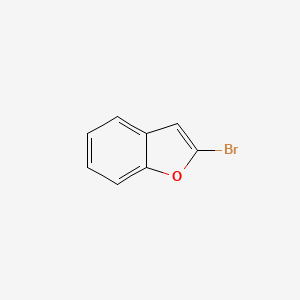

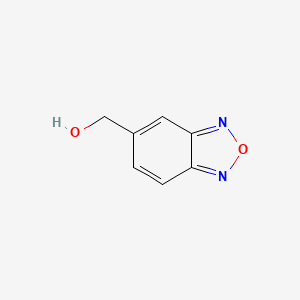

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide (also known as DABCO-SO2) is a heterocyclic organic compound that features a six-membered ring with two sulfur atoms and one oxygen atom in the cyclic structure. It has a molecular formula of C4H6O2S2 .

Synthesis Analysis

The synthesis of similar bicyclohexanes has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .Molecular Structure Analysis

The molecular structure of 3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide consists of a six-membered ring with two sulfur atoms and one oxygen atom in the cyclic structure. The molecular weight is 150.219 Da .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Summary of Application

This compound is pivotal in the convergent synthesis of bicyclo[3.1.0]hexanes, which are key scaffolds in natural products and synthetic bioactive compounds.

Methods of Application

A (3 + 2) annulation of cyclopropenes with aminocyclopropanes is employed, often using photoredox catalysis under blue LED irradiation to achieve good yields .

Results

The method has been highly diastereoselective and efficient, providing fast access to valuable bicyclic scaffolds with three contiguous stereocenters .

Medicinal Chemistry

Summary of Application

“3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide” derivatives, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), are crucial in the synthesis of antiviral medications.

Methods of Application

Innovative synthetic routes have been developed, such as intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis, to improve the efficiency of producing these compounds .

Results

The new methods have led to more efficient synthesis of key pharmaceutical intermediates like 6,6-DMABH, which are used in drugs for hepatitis C and COVID-19 treatment .

Propiedades

IUPAC Name |

3λ6,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFLMOSITIQUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(S2)CS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369579 |

Source

|

| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide | |

CAS RN |

81591-82-4 |

Source

|

| Record name | 3,6-Dithiabicyclo[3.1.0]hexane, 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.